molecular formula C22H30ClN3O2 B5154896 [1-[1-(3-Chlorobenzoyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone

[1-[1-(3-Chlorobenzoyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B5154896
M. Wt: 403.9 g/mol
InChI Key: DUHMNQTYWCDIOS-UHFFFAOYSA-N
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Description

[1-[1-(3-Chlorobenzoyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone: is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a 3-chlorobenzoyl group attached to a piperidine ring, which is further connected to another piperidine ring and a pyrrolidin-1-ylmethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[1-(3-Chlorobenzoyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 3-Chlorobenzoyl Chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of 3-Chlorobenzoyl Piperidine: The 3-chlorobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 3-chlorobenzoyl piperidine.

    Coupling with Piperidin-4-ylmethanone: The 3-chlorobenzoyl piperidine is then coupled with piperidin-4-ylmethanone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The 3-chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: The compound can be used as a building block for the synthesis of novel piperidine derivatives with potential biological activity.

Biology:

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes, particularly those involved in neurotransmitter pathways.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological disorders.

Industry:

    Chemical Intermediates: The compound can be used as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [1-[1-(3-Chlorobenzoyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • **[1-(4-Fluorobenzoyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
  • **[1-(3,4-Dichlorobenzoyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
  • **[1-(4-Bromobenzoyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone

Uniqueness: The presence of the 3-chlorobenzoyl group in [1-[1-(3-Chlorobenzoyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from other similar compounds that may have different substituents on the benzoyl group, leading to variations in their biological activity and applications.

Properties

IUPAC Name

[1-[1-(3-chlorobenzoyl)piperidin-4-yl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN3O2/c23-19-5-3-4-18(16-19)22(28)26-14-8-20(9-15-26)24-12-6-17(7-13-24)21(27)25-10-1-2-11-25/h3-5,16-17,20H,1-2,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHMNQTYWCDIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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